N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-N2-methyl-L-lysine

Peptide Synthesis Stereochemistry Quality Control

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid (CAS 197632-76-1), commonly named Fmoc-N-Me-Lys(Boc)-OH, is a doubly protected, N-α-methylated L-lysine derivative engineered for Fmoc solid-phase peptide synthesis (SPPS). This compound features an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a C-terminal free carboxylic acid, a side-chain ε-amino tert-butoxycarbonyl (Boc) protecting group, and a critical N-α-methyl modification.

Molecular Formula C27H34N2O6
Molecular Weight 482.6 g/mol
CAS No. 197632-76-1
Cat. No. B613406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-N2-methyl-L-lysine
CAS197632-76-1
Synonyms197632-76-1; Fmoc-N-Me-Lys(Boc)-OH; N'-Boc-N-Fmoc-N-methyl-L-lysine; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoicacid; AmbotzFAA1400; Fmoc-L-MeLys(Boc)-OH; Fmoc-Nw-Me-Lys(Boc)-OH; Fmoc-N-Me-L-Lys(Boc)-OH; TMA061; CTK8C5121; MolPort-006-705-975; ANW-74230; ZINC38529132; AKOS015914407; Fmoc-Nalpha-methyl-Ne-t-Boc-L-lysine; RTR-009166; AJ-95470; AK-77623; AM803457; SC-83919; AB0019020; KB-258648; TR-009166; FT-0679899; I14-41452
Molecular FormulaC27H34N2O6
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-9-15-23(24(30)31)29(4)26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m0/s1
InChIKeyJMBKBGOKNZZJQA-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





197632-76-1 (Fmoc-N-Me-Lys(Boc)-OH): An N-α-Methyl-Lysine Building Block for Advanced Solid-Phase Peptide Synthesis


(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid (CAS 197632-76-1), commonly named Fmoc-N-Me-Lys(Boc)-OH, is a doubly protected, N-α-methylated L-lysine derivative engineered for Fmoc solid-phase peptide synthesis (SPPS) . This compound features an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a C-terminal free carboxylic acid, a side-chain ε-amino tert-butoxycarbonyl (Boc) protecting group, and a critical N-α-methyl modification [1]. Its design combines the standard orthogonal protections of Fmoc chemistry with the conformational and pharmacokinetic advantages conferred by N-methylation, positioning it as a specialized building block distinct from simple Fmoc-Lys(Boc)-OH.

Why Fmoc-Lys(Boc)-OH Cannot Substitute 197632-76-1 in N-Methyl Peptide Synthesis


Generic substitution of 197632-76-1 with standard Fmoc-Lys(Boc)-OH (CAS 71989-26-9) fails when the synthetic target demands an N-α-methyl lysine residue. The core difference is structural: the presence of an N-α-methyl group in 197632-76-1 fundamentally alters the peptide backbone's conformational properties, proteolytic stability, and membrane permeability [1]. Attempting to incorporate a standard lysine residue where an N-methyl lysine is required would yield a peptide with different 3D structure, reduced resistance to enzymatic degradation, and potentially altered biological activity [2]. While Fmoc-Lys(Me,Boc)-OH (CAS 951695-85-5) provides an N-ε-methyl modification, it is chemically distinct and serves a different synthetic purpose, particularly in epigenetics . The choice is not interchangeable; it is dictated by the specific methylation pattern required for the target peptide's function.

Quantitative Differentiation: Evidence Supporting 197632-76-1 (Fmoc-N-Me-Lys(Boc)-OH) Over Key Comparators


Chiral Purity: Quantified Enantiomeric Excess vs. Racemic Contaminants

197632-76-1 is available with a certified enantiomeric excess (ee) of ≥99% as determined by chiral HPLC . This is a critical quality metric distinguishing it from potential racemic or lower-purity preparations, including its (R)-enantiomer (CAS 1793105-27-7) or racemic mixtures which would compromise peptide stereochemistry. In contrast, standard Fmoc-Lys(Boc)-OH is not typically characterized by a similarly stringent ee specification, with product specifications often focusing solely on achiral HPLC purity .

Peptide Synthesis Stereochemistry Quality Control

HPLC Purity Benchmarking: Comparative Analysis of Commercial Grades

Commercial offerings of 197632-76-1 are specified to a minimum HPLC purity of ≥97.0% or ≥96.0% , with one supplier achieving ≥99.5% purity (achiral HPLC) . This high chemical purity is essential for minimizing byproduct formation and maximizing crude peptide yields in SPPS. As a comparator, the epsilon-methyl analog, Fmoc-Lys(Me,Boc)-OH (CAS 951695-85-5), is also specified to ≥97.0% HPLC purity , indicating a similar high-quality standard within this class of specialized building blocks. Standard Fmoc-Lys(Boc)-OH is available at comparable purities (e.g., ≥98.0% ), confirming that 197632-76-1 meets the rigorous purity requirements expected for Fmoc-amino acids.

Peptide Synthesis Analytical Chemistry Procurement

Structural and Functional Differentiation from ε-Methyl Lysine Analogs

197632-76-1 provides N-α-methylation, a modification known to enhance proteolytic stability and induce backbone conformational changes [1]. In contrast, Fmoc-Lys(Me,Boc)-OH (CAS 951695-85-5) provides N-ε-methylation, which is specifically used to mimic post-translational histone modifications . The two compounds are not interchangeable; their use depends on the required methylation site. Furthermore, peptides containing ε-methyl-lysine have been shown to resist trypsin and lysyl endopeptidase cleavage [2], a functional consequence of ε-methylation, whereas α-methylation offers different advantages related to backbone rigidity and membrane permeability.

Epigenetics Histone Modification Peptide Design

Optical Rotation: A Quantitative Metric for Identity and Stereochemical Integrity

The specific optical rotation of 197632-76-1 is reported as [α]22/D -14.0° (c = 1% in chloroform) . This value serves as a precise, quantitative identifier and a measure of stereochemical purity. In comparison, the (R)-enantiomer (CAS 1793105-27-7) would exhibit an equal and opposite rotation (e.g., approximately +14.0°), providing a clear analytical distinction . Standard Fmoc-Lys(Boc)-OH (CAS 71989-26-9) has a different reported rotation, e.g., [α]24/D -12.0° (c=1, DMF) , reflecting its different structure. This data allows for unambiguous verification of the correct compound and enantiomer upon receipt.

Analytical Chemistry Quality Control Procurement

Thermal Stability Profile: Melting Point Decomposition Characteristics

197632-76-1 exhibits a melting point of 189-194 °C with decomposition, indicating it is a stable solid at room temperature but degrades upon melting . This is a critical parameter for shipping, storage, and handling. In contrast, standard Fmoc-Lys(Boc)-OH (CAS 71989-26-9) has a reported melting point of ~124 °C . The significantly higher melting point and decomposition temperature of the N-α-methyl derivative suggests enhanced thermal stability, which is advantageous for long-term storage and for applications requiring exposure to elevated temperatures during synthesis or processing.

Storage Handling Chemical Stability

Optimal Applications for 197632-76-1 (Fmoc-N-Me-Lys(Boc)-OH) Based on Quantitative Evidence


Synthesis of Proteolytically Stable and Conformationally Constrained Peptide Therapeutics

197632-76-1 is the building block of choice for introducing an N-α-methyl lysine into a peptide sequence. This modification is known to increase resistance to proteolysis [1] and induce backbone conformational changes, which can enhance membrane permeability and metabolic stability [2]. These properties are essential for developing peptide-based drug candidates with improved pharmacokinetic profiles.

Synthesis of Structurally Defined N-Methylated Peptides for Structure-Activity Relationship (SAR) Studies

The high enantiomeric purity (≥99% ee) of 197632-76-1 [1] ensures that the resulting N-methylated peptide has a well-defined stereochemistry. This is non-negotiable for accurate SAR studies, where subtle changes in 3D structure can drastically affect binding affinity and selectivity. Using this high-purity building block eliminates stereochemical ambiguity and allows for robust conclusions about the role of N-methylation.

Automated High-Throughput Peptide Synthesis Requiring High-Yield and Reliable Coupling

With an HPLC purity of ≥97.0% [1] and suitability for standard Fmoc SPPS activation methods, 197632-76-1 is engineered for reliable performance in automated synthesizers. Its high chemical purity minimizes side reactions, leading to higher crude peptide purity and simplifying downstream purification. This directly translates to time and cost savings in high-throughput peptide production workflows.

Peptide Library Construction for Screening N-Methylated Bioactive Compounds

197632-76-1 is a critical component for constructing diverse peptide libraries containing N-α-methylated residues. Such libraries are valuable tools in drug discovery for identifying lead compounds with enhanced oral bioavailability and target affinity. The compound's defined stereochemistry and high purity ensure library members are synthesized consistently, enabling reliable screening data [1].

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